2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number
2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,7-Dibromophenanthrene-9,10-dione, a key intermediate in the development of advanced organic electronic materials.
Chemical Structure and Identification
2,7-Dibromophenanthrene-9,10-dione is a polycyclic aromatic dione with the chemical formula C₁₄H₆Br₂O₂. The bromine atoms at the 2 and 7 positions of the phenanthrenequinone core make it a versatile building block for the synthesis of more complex conjugated molecules through various cross-coupling reactions. The dione functionality can also be utilized to form quinoxalines via condensation with diamines.
Chemical Structure:
Chemical Structure of 2,7-Dibromophenanthrene-9,10-dione.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 84405-44-7 |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| IUPAC Name | 2,7-dibromophenanthrene-9,10-dione |
| Synonyms | 2,7-Dibromo-9,10-phenanthrenedione, 2,7-Dibromo-9,10-phenanthrenequinone |
| SMILES | C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br |
| InChI | InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H |
Physicochemical and Electronic Properties
2,7-Dibromophenanthrene-9,10-dione is typically an orange to red crystalline powder. Its electronic properties make it a valuable intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers used in various organic electronic devices.
Table 2: Physicochemical and Electronic Data
| Property | Value |
| Appearance | Orange to red powder/crystals |
| Melting Point | 331 °C |
| HOMO Level | -6.99 eV |
| LUMO Level | -4.44 eV |
| Purity | >97% (as determined by ¹H NMR) |
Synthesis Protocols
Several synthetic routes to 2,7-Dibromophenanthrene-9,10-dione have been reported, primarily involving the bromination of phenanthrenequinone. Below are two detailed experimental protocols.
Synthesis via Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent in the presence of concentrated sulfuric acid.
Experimental Protocol:
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In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
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To this solution, add 18 g of N-bromosuccinimide (NBS).
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Stir the reaction mixture at room temperature for 2 hours.
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Upon completion, quench the reaction by the slow addition of 50 mL of water.
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Pour the reaction mixture into 600 mL of ice water to precipitate the product.
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Collect the precipitate by filtration and wash thoroughly with hot water.
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Extract the crude product by refluxing with 100 mL of ethyl acetate.
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Dry the purified product under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[1]
Synthesis workflow for 2,7-Dibromophenanthrene-9,10-dione via NBS bromination.
Synthesis via Bromination with Bromine
This alternative method employs liquid bromine in a mixture of hydrobromic and sulfuric acids.
Experimental Protocol:
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In a suitable reaction vessel, dissolve 3 grams of 9,10-phenanthrenequinone in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).
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Heat the mixture to 80 °C.
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Slowly add a small amount of liquid bromine (Br₂) to the heated solution.
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Allow the reaction to proceed for 24 hours at 80 °C.
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After the reaction period, induce precipitation of the product.
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Collect the solid product by filtration to obtain 2,7-dibromophenanthrene-9,10-dione (yield: >90%).[1]
Applications in Organic Electronics
2,7-Dibromophenanthrene-9,10-dione is a crucial building block for the synthesis of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Use in Phosphorescent Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized as an emitter in pure organic-based phosphorescent OLEDs. In one reported device, 2,7-dibromophenanthrene-9,10-dione was doped into a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline host. This device exhibited phosphorescent emission with an external quantum efficiency of 0.11%.[2]
Generalized Experimental Protocol for OLED Fabrication:
The following is a general procedure for the fabrication of a multilayer phosphorescent OLED by thermal evaporation, based on common device architectures.
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Substrate Preparation: Begin with pre-cleaned indium tin oxide (ITO) coated glass substrates. The ITO serves as the transparent anode.
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Organic Layer Deposition: Sequentially deposit the organic layers in a high-vacuum thermal evaporation system (typically at a pressure below 10⁻⁶ Torr). The layers are deposited in the following order:
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Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
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Hole Transporting Layer (HTL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB).
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Emissive Layer (EML): Co-evaporate the host material (e.g., bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline) and the emitter, 2,7-dibromophenanthrene-9,10-dione, at a specific doping concentration.
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Electron Transporting Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃).
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Cathode Deposition: Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF), followed by a thicker layer of a reflective metal, typically aluminum (Al), to form the cathode.
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Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
A representative structure of a phosphorescent OLED incorporating 2,7-Dibromophenanthrene-9,10-dione.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of 2,7-Dibromophenanthrene-9,10-dione.
¹H NMR (300 MHz, DMSO): δ/ppm: 8.30-8.21 (2H), 8.13-8.04 (2H), 8.03-7.81 (2H).
This technical guide provides a foundational understanding of 2,7-Dibromophenanthrene-9,10-dione for researchers and professionals in organic electronics and drug development. The versatile chemical nature of this compound continues to make it a molecule of significant interest for the development of novel functional materials.
